molecular formula C18H16N2O7 B10977952 Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B10977952
M. Wt: 372.3 g/mol
InChI Key: RJQDHOQZHBWQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 5-{[2-(4-NITROPHENYL)ACETYL]AMINO}ISOPHTHALATE: is an organic compound with the molecular formula C18H16N2O7 . It is a derivative of isophthalic acid and contains a nitrophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: DIMETHYL 5-{[2-(4-NITROPHENYL)ACETYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

DIMETHYL 5-{[2-(4-NITROPHENYL)ACETYL]AMINO}ISOPHTHALATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[2-(4-NITROPHENYL)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

  • DIMETHYL 5-{[(4-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE
  • DIMETHYL 5-{[(4-NITROPHENYL)CARBAMOYL]AMINO}ISOPHTHALATE

Comparison: DIMETHYL 5-{[2-(4-NITROPHENYL)ACETYL]AMINO}ISOPHTHALATE is unique due to its specific acylation pattern, which can influence its reactivity and interaction with biological targets. Compared to its sulfonyl and carbamoyl analogs, it may exhibit different solubility, stability, and biological activity profiles .

Properties

Molecular Formula

C18H16N2O7

Molecular Weight

372.3 g/mol

IUPAC Name

dimethyl 5-[[2-(4-nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H16N2O7/c1-26-17(22)12-8-13(18(23)27-2)10-14(9-12)19-16(21)7-11-3-5-15(6-4-11)20(24)25/h3-6,8-10H,7H2,1-2H3,(H,19,21)

InChI Key

RJQDHOQZHBWQIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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